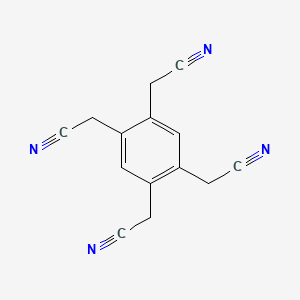

1,2,4,5-Benzenetetraacetonitrile

Übersicht

Beschreibung

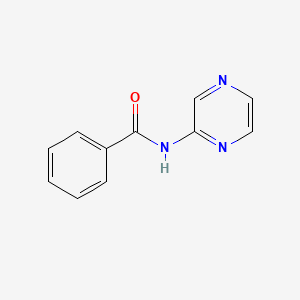

1,2,4,5-Benzenetetraacetonitrile is a chemical compound with the molecular formula C14H10N4 . It is used in various fields like organic synthesis, medicinal chemistry, and material science due to its unique properties.

Synthesis Analysis

The synthesis of 1,2,4,5-Benzenetetraacetonitrile involves the reaction of 1,2,4,5-tetrakis (bromomethyl) benzene and tetraethylammonium bromide in dimethylformamide at -40°C under nitrogen conditions. Sodium cyanide (NaCN) is then added and the mixture is stirred for 2 hours. The temperature is slowly raised to -5°C and the reaction mixture is separated into distilled water and ethyl acetate, dried over anhydrous sodium sulfate, and filtered .Molecular Structure Analysis

The molecular weight of 1,2,4,5-Benzenetetraacetonitrile is 234.26 . The InChI Key is AVSBFLCZMKZGKY-UHFFFAOYSA-N .Chemical Reactions Analysis

1,2,4,5-Benzenetetraacetonitrile is a versatile compound that finds extensive applications in scientific research. Its unique properties make it an ideal candidate for various fields like organic synthesis, medicinal chemistry, and material science.Physical And Chemical Properties Analysis

1,2,4,5-Benzenetetraacetonitrile has a number of physical and chemical properties. It has a high GI absorption and is an inhibitor of CYP1A2 and CYP3A4. It has a Log Po/w (iLOGP) of 1.18 and a Bioavailability Score of 0.55. It is very soluble with a solubility of 5.68 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrasubstituted Imidazoles

1,2,4,5-Benzenetetraacetonitrile is used in the synthesis of 1,2,4,5-tetrasubstituted imidazoles . This process involves a four-component reaction of aromatic aldehydes, amines, substituted benzils, and ammonium acetate .

Anti-Cancer Activities

Tetrasubstituted imidazoles synthesized from 1,2,4,5-Benzenetetraacetonitrile have shown anti-cancer activities on the Huh-7 hepatocellular carcinoma cell . This indicates the potential of this compound in cancer research and treatment .

Antibacterial Activities

These tetrasubstituted imidazoles also exhibit antibacterial activities on four bacterial species: wild-type Escherichia coli, wild-type Staphylococcus aureus, Pseudomonas aeruginosa PAM1032, and Escherichia coli-NMD-1 . This suggests the compound’s potential in the development of new antibiotics .

Drug Development

Due to its significant pharmacological and biological activities, 1,2,4,5-Benzenetetraacetonitrile is a promising candidate for new drug development . Its derivatives possess antiviral, anticytokine, anti-inflammatory, anti-allergic, analgesic activities, and sterilization properties .

Inhibitor of P38 MAP Kinase

Imidazole derivatives, which can be synthesized from 1,2,4,5-Benzenetetraacetonitrile, have been used as inhibitors of the P38 MAP kinase . This enzyme is involved in cellular responses to cytokines and stress .

Plant Growth Regulators

Imidazole derivatives can also be used as plant growth regulators . This suggests the potential of 1,2,4,5-Benzenetetraacetonitrile in agriculture and horticulture .

Herbicides and Pesticides

Imidazole derivatives have been used as herbicides and pesticides . This indicates the potential use of 1,2,4,5-Benzenetetraacetonitrile in pest control .

Organic Electroluminescent Devices (OLED)

The imidazole moiety, which can be synthesized from 1,2,4,5-Benzenetetraacetonitrile, can be applied in photophysical areas such as organic electroluminescent devices (OLED) . This suggests its potential application in the electronics industry .

Safety and Hazards

Wirkmechanismus

Target of Action

1,2,4,5-Benzenetetraacetonitrile is a chemical compound that has been used in the construction of metal-organic frameworks (MOFs) with Zinc (Zn) ions . These MOFs are the primary targets of the compound and play a crucial role in the detection of iron (iii) ions and acetylacetone .

Mode of Action

The compound interacts with its targets by inducing various coordination modes in the BTEC 4− linkers, which are part of the MOFs . This interaction results in the formation of luminescent Zn (ii)-MOFs that can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity .

Biochemical Pathways

It is known that the compound plays a role in the construction of mofs, which are used in the detection of certain ions . The downstream effects of these pathways could include changes in the luminescence properties of the MOFs, thereby affecting their detection capabilities .

Pharmacokinetics

It is known that the compound has a high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the bioavailability of the compound, potentially affecting its efficacy in the construction of MOFs .

Result of Action

The molecular and cellular effects of 1,2,4,5-Benzenetetraacetonitrile’s action primarily involve the formation of luminescent Zn (ii)-MOFs . These MOFs can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity, demonstrating the compound’s effectiveness in this application .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,4,5-Benzenetetraacetonitrile. For instance, the compound’s solubility can affect its ability to interact with its targets and form MOFs . Additionally, the compound’s stability under various conditions, such as temperature and pH, can also impact its effectiveness .

Eigenschaften

IUPAC Name |

2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSBFLCZMKZGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)

![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)

![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)